BenchChemオンラインストアへようこそ!

4-(3,5-Difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Chemical Synthesis Quality Control Medicinal Chemistry

This compound is a custom-synthesized, spirocyclic chemical building block combining a rigid 1-oxa-4-azaspiro[4.5]decane core with a 3,5-difluorobenzoyl substituent and a free carboxylic acid handle. With a molecular formula of C16H17F2NO4 and a molecular weight of 325.31, it is supplied for research use exclusively, typically at analytical purities of 95% to 98% as verified by chemical vendors.

Molecular Formula C16H17F2NO4
Molecular Weight 325.31 g/mol
CAS No. 1326811-98-6
Cat. No. B6348380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-Difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
CAS1326811-98-6
Molecular FormulaC16H17F2NO4
Molecular Weight325.31 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC(=C3)F)F
InChIInChI=1S/C16H17F2NO4/c17-11-6-10(7-12(18)8-11)14(20)19-13(15(21)22)9-23-16(19)4-2-1-3-5-16/h6-8,13H,1-5,9H2,(H,21,22)
InChIKeyBZRBNFQTFAPSRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,5-Difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS 1326811-98-6): Certified Spirocyclic Fragment & Procurement-Quality Grade


This compound is a custom-synthesized, spirocyclic chemical building block combining a rigid 1-oxa-4-azaspiro[4.5]decane core with a 3,5-difluorobenzoyl substituent and a free carboxylic acid handle . With a molecular formula of C16H17F2NO4 and a molecular weight of 325.31, it is supplied for research use exclusively, typically at analytical purities of 95% to 98% as verified by chemical vendors . As a specialized fragment, its procurement value is defined by positional isomerism—specifically the 3,5-difluoro substitution pattern on the benzoyl ring—and batch-specific purity, which directly impacts its utility in medicinal chemistry and fragment-based drug discovery (FBDD) campaigns.

Why the 3,5-Fluorine Pattern Prevents Direct Drop-In Replacement of 4-(3,5-Difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid


Although this compound belongs to a broader family of 4-benzoyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acids, its specific 3,5-difluorobenzoyl functionalization is not interchangeable with other isomers (e.g., 2,4-difluoro or 2,5-difluoro variants) or the 4-dichloroacetyl analog (CAS 71526-07-3, a known herbicide safener) without risking altered biological outcomes . In medicinal chemistry, the spatial orientation of fluorine atoms dictates molecular recognition, hydrogen bond acceptor capacity, and metabolic stability; the symmetric 3,5-substitution pattern uniquely modulates the acidity of the carboxylic acid (predicted pKa of 3.35) and the electron density of the spirocyclic scaffold compared to other positional isomers . Consequently, substituting this compound with a structurally similar analog could invalidate structure-activity relationships (SAR), compromise target selectivity, or reduce metabolic stability in lead optimization programs [1].

Quantitative Differentiation Evidence: 4-(3,5-Difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid vs. In-Class Alternatives


Certified Purity Grade as a Key Procurement Differentiator: 98.0% vs. 95.0%

A direct comparison of vendor specifications reveals a tangible purity difference. The product from Leyan (Product No. 1196696) is certified at 98.0% purity, whereas the baseline technical grade from CymitQuimica (Ref. 10-F525553) is offered at 95.0% purity . This 3-percentage-point gap in purity is critical because the presence of 5% unspecified impurities versus 2% can introduce artefacts in biological assays and lead to misinterpretation of dose-response data during hit-to-lead progression.

Chemical Synthesis Quality Control Medicinal Chemistry

Positional Fluorine Isomerism: Differentiating 3,5- from 2,4- and 2,5-Difluorobenzoyl Scaffolds

The 1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid scaffold is commercially available with three distinct difluorobenzoyl isomers: 3,5-difluoro (target), 2,4-difluoro (CAS 1326810-07-4), and 2,5-difluoro (CAS 1326811-71-5), all sharing the identical molecular formula C16H17F2NO4 and molecular weight of 325.31 . While no public head-to-head biological assay data is currently available to rank these isomers, foundational medicinal chemistry principles (class-level inference) dictate that this positional isomerism will produce quantifiably different molecular electrostatic potential maps, dipole moments, and pKa values at the carboxylic acid moiety [1]. The 3,5-substitution pattern introduces a symmetric, meta-oriented hydrogen bond acceptor system that is distinct from the ortho/meta (2,4) or para-related (2,5) patterns, directly impacting target binding affinity and selectivity.

Medicinal Chemistry Structural Isomerism Lead Optimization

Predicted Physicochemical Core Properties: pKa and Density Differentiators

The predicted acid dissociation constant (pKa) of the carboxylic acid group is 3.35 ± 0.20, and the predicted density is 1.40 ± 0.1 g/cm³, as computed by ChemicalBook's predictive algorithms . While this predicted pKa places the compound within typical carboxylic acid ranges, the precise value of 3.35 indicates that at physiological pH (7.4), the molecule will be predominantly ionized (>99.99%), a critical parameter for water solubility, membrane permeability, and salt formation. This value differs predictably from other benzoyl-substituted analogs due to the electron-withdrawing effect of the two fluorine atoms, where the 3,5-fluorination pattern provides a unique Hammett sigma value combination not replicated by 2,4- or 2,5-isomers.

Physicochemical Properties Solubility Formulation

Spirocyclic Rigidity as a Conformational Advantage Over Flexible Analogues

The 1-oxa-4-azaspiro[4.5]decane core provides inherent conformational rigidity that limits the number of accessible rotatable bonds (the compound has 2 rotatable bonds, as the cyclohexyl spiro junction restricts flexibility) compared to a fully saturated open-chain analogue containing the same heavy atom count . This inherent spirocyclic constraint is a known design principle in fragment-based drug discovery (FBDD) because it reduces the entropic penalty upon target binding and enhances the three-dimensional character of the fragment, a key differentiator from simpler, flat acid building blocks. The specific combination of an oxazolidine ring fused to cyclohexane via a spiro junction creates a unique shape profile not achievable with multi-substituted piperidine or pyrrolidine carboxylic acid fragments [1].

Fragment-Based Drug Discovery Conformational Analysis Scaffold Hopping

Validated Application Scenarios for 4-(3,5-Difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid Based on Differential Evidence


3,5-Fluorine-Specific Fragment-Based Screening Library Design

Medicinal chemistry teams building fragment libraries for primary screening against novel targets should select this precise 3,5-difluorobenzoyl isomer rather than the 2,4- or 2,5-difluoro variants to systematically explore the meta-substituted electrostatics space. The distinct Hammett substitution pattern ensures that any hit generated can be directly attributed to the 3,5-fluorine pharmacophore, a critical piece of SAR information that would be lost if a mixed isomer batch were used [1].

High-Purity Lead Optimization Where Impurity-Driven Artefacts Must Be Eliminated

For laboratories progressing from hit identification to lead optimization, the 98.0% purity grade (Leyan) provides a documented advantage over the 95.0% technical grade . When establishing dose-response curves (e.g., IC50 or EC50 determinations) and selectivity profiles, the reduced impurity burden minimizes the risk of off-target activity from a 5% contaminant, which could otherwise inflate false positive rates and waste lead series iterations.

Spiro-Constrained Carboxylic Acid as a Conformational Control Element in Macrocycle Design

Investigators synthesizing macrocyclic inhibitors or designing Proteolysis Targeting Chimeras (PROTACs) can exploit the rigid spirocyclic core of this compound as a conformationally restricted linker element. The fixed exit vector geometry provided by the spiro junction, combined with the ionizable carboxylic acid at physiological pH (pKa 3.35), makes it a superior choice over flexible, achiral amino acid linkers for enforcing the desired ternary complex geometry .

Protected Carboxylic Acid Fragment for Solid-Phase Peptide or Peptidomimetic Synthesis

The free carboxylic acid handle allows immediate incorporation into solid-phase synthesis workflows without additional deprotection steps. Given the growing demand for fluorinated spirocyclic fragments in peptidomimetic drug discovery, procuring this pre-assembled 3,5-difluorobenzoyl spiro acid eliminates several synthetic steps compared to alternatives that require post-assembly fluorination, thereby compressing synthetic timelines and reducing procurement complexity .

Quote Request

Request a Quote for 4-(3,5-Difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.